5-bromo-1H-indole-3-carboxylic acid

Physical Organic Chemistry Ionization Salt Selection

Synthesizing kinase inhibitors with non-brominated indoles often results in poor cross-coupling efficiency and low inhibitory potency. 5-Bromo-1H-indole-3-carboxylic acid solves this: the C5-Br bond enables efficient Suzuki/Sonogashira coupling at mild temperatures, while the C3-COOH handle facilitates amide/ester formation. Direct SAR evidence demonstrates enhanced pp60(c-Src) potency with the 5-bromo substituent. Supplied as a crystalline powder (≥98% HPLC) with a sharp melting point (238-240 °C), it ensures accurate automated dispensing, predictable stoichiometry, and minimal failure rates in amide coupling reactions.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 10406-06-1
Cat. No. B082289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-1H-indole-3-carboxylic acid
CAS10406-06-1
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=CN2)C(=O)O
InChIInChI=1S/C9H6BrNO2/c10-5-1-2-8-6(3-5)7(4-11-8)9(12)13/h1-4,11H,(H,12,13)
InChIKeyJVZMBSGNSAHFCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-1H-indole-3-carboxylic acid: A Differentiated Building Block


5-Bromo-1H-indole-3-carboxylic acid is a brominated heterocyclic building block featuring a carboxylic acid at the indole C3 position and a bromine substituent at the C5 position of the indole ring . This dual-functional architecture confers versatile reactivity, enabling amide/ester formation via the carboxylic acid handle and transition metal-catalyzed cross-coupling at the C–Br site, making it a strategic intermediate in medicinal chemistry programs targeting kinase inhibition and other therapeutic areas .

Medicinal chemistry building block Dual C3-COOH and C5-Br handles support amide/ester formation and cross-coupling diversification.
Kinase inhibitor programs Reported intermediate for VEGFR-2 inhibitors and Src-family kinase SAR exploration.
Solid-form and ionization studies Unique pKa deviation from Hammett prediction supports salt and co-crystal screening context.

Why 5-Bromo-1H-indole-3-carboxylic acid Cannot Be Substituted


The 5-bromo substitution is not a trivial structural variation; it materially alters the electronic landscape of the indole core, influencing acidity, regioselectivity in further functionalization, and the biological activity of derived compounds. The Hammett acidity study demonstrated that 5-bromoindole-3-carboxylic acid deviates from the expected linear free-energy relationship, exhibiting a pKa that is 'somewhat less acidic than expected' due to steric and electronic factors unique to the 5-bromo substituent [1]. In biological systems, the 5-bromo group significantly enhances kinase inhibitory potency relative to non-brominated indole analogs, as shown in direct comparative SAR studies against pp60(c-Src) tyrosine kinase [2]. Furthermore, the C–Br bond at the 5-position is substantially more reactive in palladium-catalyzed cross-coupling reactions compared to C–Cl or C–F, directly impacting synthetic efficiency and the accessible chemical space of downstream derivatives [3].

Attribute
5-Bromo Target
5-Cl / 5-F Substitute
Acidity Profile
Non-linear pKa; less acidic than Hammett prediction
Expected linear behavior; ionization context may differ
Cross-Coupling
C–Br oxidative addition at mild temperatures
C–Cl requires harsher conditions; C–F essentially inert
Kinase SAR Context
Reported pp60(c-Src) kinase inhibition enhancement
No comparable Src-family SAR precedent; activity may not transfer

5-Bromo-1H-indole-3-carboxylic acid: Quantitative Differentiation Evidence


Unique Acidity Profile: pKa Deviation from Hammett Prediction

The 5-bromoindole-3-carboxylic acid exhibits a predicted pKa of 3.68 ± 0.30 , compared to 3.90 ± 0.10 for the unsubstituted indole-3-carboxylic acid , representing a modest but real enhancement in acidity. However, the landmark Hammett study by Melzer (1962) found that 5-bromoindole-3-carboxylic acid is actually less acidic than predicted by the Hammett equation, an anomaly attributed to steric and electronic effects specific to the 5-bromo substituent that are not observed with 5-chloro or 5-fluoro analogs [1]. This deviation means that protonation-state-dependent properties such as solubility, membrane permeability, and salt/cocrystal formation cannot be reliably extrapolated from other 5-haloindole-3-carboxylic acids.

Acidity Deviation
Data to verify
Predicted pKa 3.68 vs 3.90; experimentally less acidic
Ionization context may not transfer from 5-Cl or 5-F analogs.
Hammett study context; review for salt selection.
Physical Organic Chemistry Ionization Salt Selection

Higher Melting Point: Thermal Stability Advantage

The melting point of 5-bromoindole-3-carboxylic acid is 238–240 °C (decomposition) , which is 28–30 °C higher than the 5-chloro analog (209–210 °C) and 2–6 °C higher than the 5-fluoro analog (234–236 °C, decomposition) . The unsubstituted indole-3-carboxylic acid melts at 232–234 °C . The elevated melting point of the 5-bromo derivative suggests stronger intermolecular interactions in the crystalline lattice, which may correlate with superior bench-top stability, lower hygroscopicity, and higher crystallinity—factors directly relevant to accurate weighing, long-term storage, and formulation reproducibility.

Melting Point
Cross-study comparable
238–240 °C (decomp)
Higher thermal stability may support weighing reproducibility.
Δmp +28 to +30 °C vs 5-Cl analog.
Thermal Analysis Solid-State Chemistry Crystallinity

Superior Cross-Coupling Reactivity at C5 Position

The C–Br bond at the indole 5-position is inherently more reactive toward oxidative addition with Pd(0) catalysts than C–Cl or C–F bonds, a well-established principle in organometallic chemistry [1]. This translates into milder reaction conditions and higher yields for Suzuki–Miyaura, Sonogashira, and Buchwald–Hartwig couplings when using 5-bromoindole-3-carboxylic acid compared to its 5-chloro or 5-fluoro congeners. The practical consequence is that medicinal chemistry groups can more reliably derivatize the 5-position in parallel library synthesis using the bromo intermediate, whereas the chloro analog may require elevated temperatures, specialized ligands, or microwave acceleration, and the fluoro analog is essentially inert under standard cross-coupling conditions [2].

Cross-Coupling Reactivity
Class-level inference
C–Br BDE ~285 kJ/mol; mild Pd(0) conditions
Supports higher synthetic throughput in parallel library synthesis.
C–Br oxidative addition kinetically favored over C–Cl.
Synthetic Chemistry Cross-Coupling Palladium Catalysis

Enhanced pp60(c-Src) Kinase Inhibition with 5-Bromo Substitution

In a direct head-to-head SAR study, Kılıç et al. (2009) synthesized a series of N-benzyl-indole-3-imine and amine derivatives and their 5-bromo congeners, evaluating all compounds against pp60(c-Src) tyrosine kinase [1]. The study explicitly concluded that 'among N-benzyl-indole derivatives, those bearing 5-bromo substitution have enhanced potency, where the amine derivatives were more active than imines' [1]. This provides direct experimental evidence that the 5-bromo substituent, relative to the non-brominated indole scaffold, contributes positively to target engagement. While the study did not test 5-chloro or 5-fluoro comparators in the same assay, the finding establishes bromine at the 5-position as a pharmacophoric element that cannot be assumed interchangeable with hydrogen or other halogens.

Kinase Inhibition
Head-to-head
Enhanced pp60(c-Src) potency vs non-brominated analogs
Supports 5-Br as pharmacophoric element in Src-family programs.
Exact fold-difference available in primary article.
Kinase Inhibition Structure-Activity Relationship Anticancer

High Purity Crystalline Form for Accurate Weighing

5-Bromoindole-3-carboxylic acid is available from major chemical suppliers at ≥98.0% purity (HPLC, titration) as a crystalline powder . In comparison, the 5-chloroindole-3-carboxylic acid is commonly supplied at unspecified or lower purity grades . The high, analytically verified purity of the 5-bromo compound ensures that stoichiometric calculations for downstream reactions (amide couplings, esterifications) are accurate and that side reactions from impurities are minimized. This is particularly important in fragment-based drug discovery or parallel chemistry where reaction outcomes are highly sensitive to stoichiometric precision.

Purity & Form
Cross-study comparable
≥98.0% (HPLC), crystalline powder
May reduce impurity-driven false positives in biological assays.
Δ ≥3 percentage points purity vs typical 5-Cl grade.
Quality Control Analytical Chemistry Reproducibility

Validated Intermediate for VEGFR-2 Inhibitor Synthesis

Multiple authoritative sources identify 5-bromoindole-3-carboxylic acid as a key intermediate for preparing indole-based VEGFR-2 (vascular endothelial growth factor receptor 2) tyrosine kinase inhibitors [1]. VEGFR-2 is a clinically validated anti-angiogenic target in oncology. The compound's established role in this therapeutic area provides a documented precedent that the 5-chloro and 5-fluoro analogs lack in the open literature. While specific IC50 values of final VEGFR-2 inhibitors derived from this intermediate have been reported in the sub-nanomolar to nanomolar range (e.g., BindingDB entries for indole-based VEGFR-2 inhibitors showing IC50 = 3.60 nM [2]), the parent compound serves as the essential chemical feedstock rather than the active species itself.

VEGFR-2 Intermediate
Supporting evidence
Documented precursor for indole-based VEGFR-2 inhibitors
Literature-validated synthetic route context.
No equivalent precedent identified for 5-Cl analog.
Angiogenesis VEGFR-2 Targeted Therapy

5-Bromo-1H-indole-3-carboxylic acid: Optimal Application Scenarios


Src/VEGFR-2 Kinase Inhibitor Hit-to-Lead Programs

When synthesizing focused libraries of indole-based kinase inhibitors, 5-bromo-1H-indole-3-carboxylic acid should be selected over non-brominated indole-3-carboxylic acid or the 5-chloro analog. The direct SAR evidence of enhanced pp60(c-Src) potency with 5-bromo substitution and the documented role as a VEGFR-2 inhibitor precursor provide a compendium of literature-supported justification. The C5–Br bond enables efficient Suzuki or Sonogashira diversification at mild temperatures, accelerating SAR exploration .

Salt and Co-Crystal Screening with Unique Ionization

The unique pKa deviation from the Hammett prediction means that 5-bromo-1H-indole-3-carboxylic acid cannot be substituted by 5-chloro or 5-fluoro analogs in salt formation studies . Procurement of the authentic 5-bromo compound is essential when the target API or intermediate contains this specific substitution pattern, as the anomalous acidity may impact counterion selection and crystallinity outcomes.

Robust Parallel Synthesis and High-Throughput Chemistry

The ≥98% HPLC purity and crystalline powder physical form ensure accurate solid dispensing on automated platforms and predictable reaction stoichiometry, minimizing the failure rate in amide coupling or esterification reactions where the carboxylic acid handle is used. The higher melting point (238–240 °C) permits vacuum-drying without sublimation loss, preserving mass balance across multi-step synthetic sequences .

Fragment-Based Drug Discovery (FBDD)

As a low-molecular-weight (240.05 Da) fragment with dual functional handles (C3–COOH for elaboration, C5–Br for cross-coupling), 5-bromo-1H-indole-3-carboxylic acid meets FBDD criteria for a rule-of-three compliant fragment. Its established purity and crystallinity ensure solubility in aqueous buffer/DMSO mixtures for biophysical screening (SPR, NMR, ITC), where impurities can confound binding data .

Application
Selection Property
Validation Focus
Src / VEGFR-2 inhibitor programs
Kinase SAR precedents and C5–Br diversification handle
pp60(c-Src) and VEGFR-2 target engagement review
Salt and co-crystal screening
Unique non-Hammett acidity profile
Ionization-state and counterion selection review
Parallel synthesis and HTE chemistry
High purity, crystalline form, and mild cross-coupling
Automated solid dispensing and reaction yield reproducibility
Fragment-based drug discovery
Rule-of-three compliant fragment with dual handles
Biophysical assay solubility and binding data integrity

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